Superior In Vitro Trypanocidal Activity of Hit 1 Compared to First-Line Drug Benznidazole
A derivative of 4-(4-nitrophenyl)-1H-1,2,3-triazole, designated 'hit 1' (N-benzyl-2-[4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl] acetamide), demonstrated potent activity against the trypomastigote form of Trypanosoma cruzi (Tulahuen strain). In a direct head-to-head comparison, hit 1 exhibited an IC50 of 7 ± 2 μM, which is approximately 5-fold more potent than the first-line clinical drug benznidazole (BZN), which had an IC50 of 34 μM in the same assay [1]. This marked improvement in potency underscores the value of the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold as a starting point for developing next-generation antitrypanosomal agents.
| Evidence Dimension | In Vitro Trypanocidal Activity (IC50) |
|---|---|
| Target Compound Data | 7 ± 2 μM (hit 1, a derivative of 4-(4-nitrophenyl)-1H-1,2,3-triazole) |
| Comparator Or Baseline | 34 μM (Benznidazole, BZN) |
| Quantified Difference | ~5-fold improvement in potency (34/7 ≈ 4.86) |
| Conditions | Trypomastigote form of Trypanosoma cruzi Tulahuen strain (LacZ) |
Why This Matters
This ~5-fold superior potency is a key differentiator for researchers selecting a chemical scaffold for antitrypanosomal drug discovery programs, as it offers a more efficient starting point for lead optimization compared to an established drug standard.
- [1] Oliveira, F. C., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 10(20), 20299–20314. View Source
